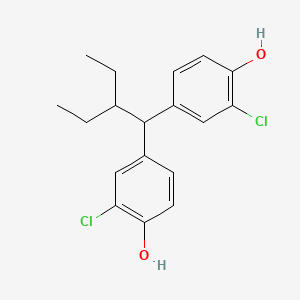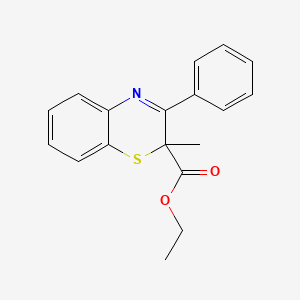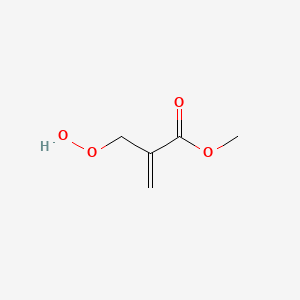
Methyl 2-(hydroperoxymethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroperoxymethyl)prop-2-enoate is an organic compound with the molecular formula C5H8O4 It is a derivative of acrylic acid and contains both ester and hydroperoxide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroperoxymethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method includes the hydroperoxidation of methyl acrylate using hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the esterification process due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroperoxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to hydroxyl or alkoxy groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Peroxides and other oxygenated compounds.
Reduction: Alcohols and ethers.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroperoxymethyl)prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and resistance to degradation.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biological Studies: Its hydroperoxide group makes it a useful probe in studying oxidative stress and related biological processes.
Medical Research:
Mechanism of Action
The mechanism of action of methyl 2-(hydroperoxymethyl)prop-2-enoate involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Similar in structure but lacks the hydroperoxide group.
Methyl methacrylate: Contains a methyl group on the alpha carbon, providing different reactivity and properties.
Ethyl acrylate: Similar ester functionality but with an ethyl group instead of a methyl group.
Properties
CAS No. |
99419-41-7 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
methyl 2-(hydroperoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C5H8O4/c1-4(3-9-7)5(6)8-2/h7H,1,3H2,2H3 |
InChI Key |
OVEYNHPPJACQRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)COO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


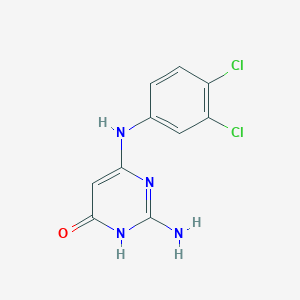

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
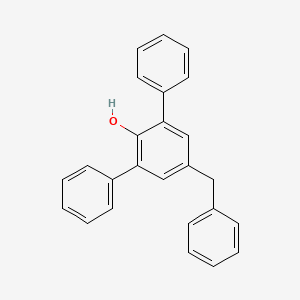
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
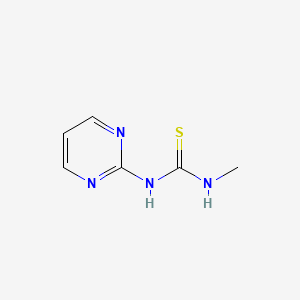
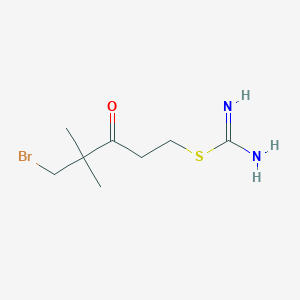
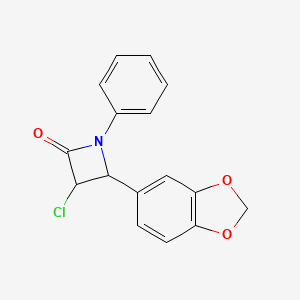
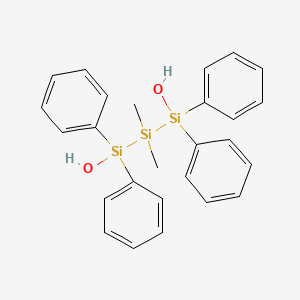
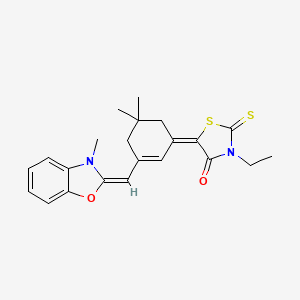
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
